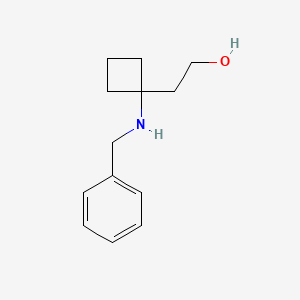
2-(1-(Benzylamino)cyclobutyl)ethanol
概要
説明
2-(1-(Benzylamino)cyclobutyl)ethanol is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclobutyl ring substituted with a benzylamino group and an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves the reaction of cyclobutyl derivatives with benzylamine under controlled conditions. One common method includes the use of cyclobutyl bromide and benzylamine in the presence of a base such as sodium hydroxide, followed by the addition of ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(1-(Benzylamino)cyclobutyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and amines are used under basic conditions.
Major Products Formed
Oxidation: Benzylamino cyclobutyl aldehyde or carboxylic acid.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-(Benzylamino)cyclobutyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the cyclobutyl ring.
N-Benzylethanolamine: Another related compound with a simpler structure.
Uniqueness
2-(1-(Benzylamino)cyclobutyl)ethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-[1-(benzylamino)cyclobutyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDTLHGEXRINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-fluorophenyl)-4-oxo-1H-pyrimidin-6-yl]acetic acid](/img/structure/B7907221.png)

![6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol](/img/structure/B7907239.png)





